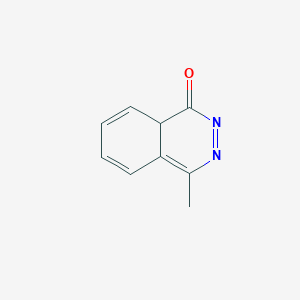
4-methyl-8aH-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-8aH-phthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazine ring system fused with a benzene ring, with a methyl group attached at the fourth position and a keto group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-8aH-phthalazin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. The reaction typically proceeds under acidic or basic conditions, with the use of solvents such as ethanol or acetic acid. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-8aH-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of phthalazinol derivatives.
Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various phthalazinone derivatives with modified functional groups, which can exhibit different biological and pharmacological activities.
Scientific Research Applications
4-methyl-8aH-phthalazin-1-one has diverse applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Medicine: Phthalazinone derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-8aH-phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects. Additionally, it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, contributing to its potential as an anticonvulsant and anxiolytic agent.
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1-one: The parent compound without the methyl group, exhibiting similar biological activities.
4-chloro-8aH-phthalazin-1-one: A derivative with a chloro group at the fourth position, showing enhanced antimicrobial properties.
4-ethyl-8aH-phthalazin-1-one: A derivative with an ethyl group at the fourth position, used in the study of enzyme inhibition.
Uniqueness
4-methyl-8aH-phthalazin-1-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as a pharmacological agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-8aH-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5,8H,1H3 |
InChI Key |
AGEWKIYHGMGPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2C(=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
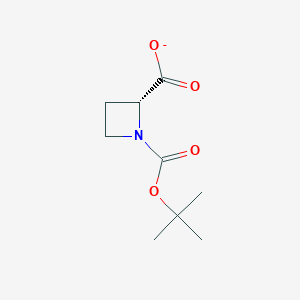
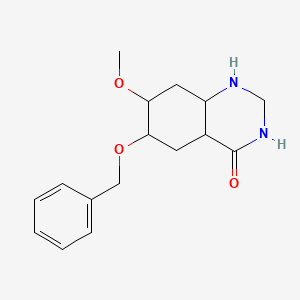
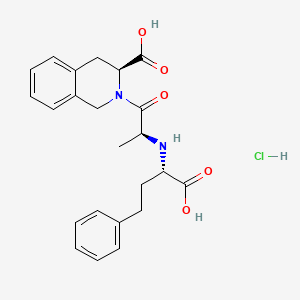
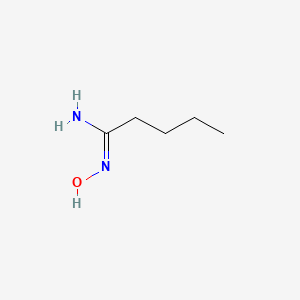
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
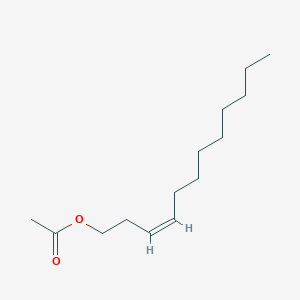
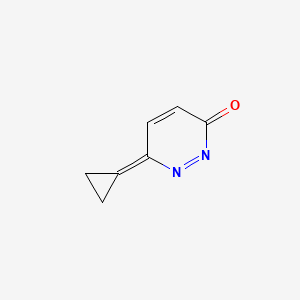
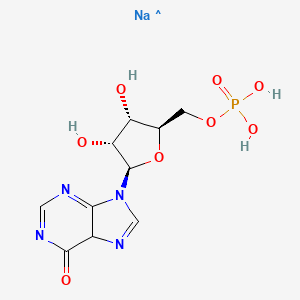
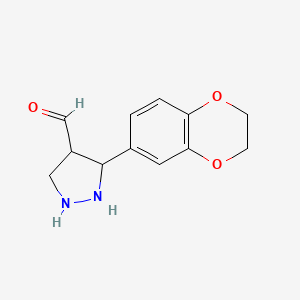
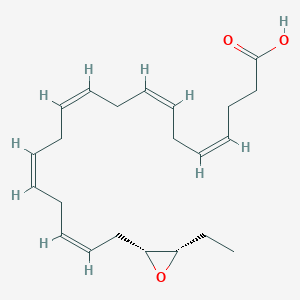
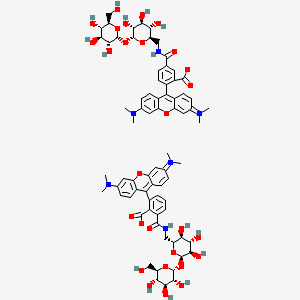
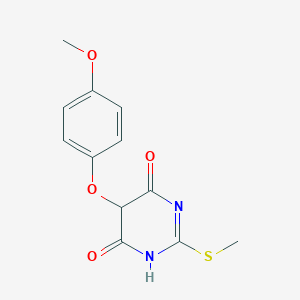
![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
